4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide
Overview
Description
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 4-chlorobenzoyl chloride with 2,6-dimethylaniline under basic conditions to form 4-chloro-N-(2,6-dimethylphenyl)benzamide.
Introduction of the Morpholine Group: The next step involves the reaction of the intermediate with morpholine and 4-nitrobenzoyl chloride to introduce the morpholin-4-yl(4-nitrophenyl)acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Replacement of the chloro group with other functional groups.
Scientific Research Applications
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,6-dimethylphenyl)benzamide: Lacks the morpholine and nitrophenyl groups.
N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide: Lacks the chloro group.
Uniqueness
4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-N-[2-morpholin-4-yl-2-(4-nitrophenyl)acetyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O5/c1-18-4-3-5-19(2)24(18)30(26(32)21-6-10-22(28)11-7-21)27(33)25(29-14-16-36-17-15-29)20-8-12-23(13-9-20)31(34)35/h3-13,25H,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTNQBUVJFZLPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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